![molecular formula C18H22ClN3O4S2 B2924799 6-Methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1185173-06-1](/img/structure/B2924799.png)
6-Methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
The compound “6-Methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule. It contains several functional groups, including a tosylacetamido group, a carboxamide group, and a tetrahydrothieno[2,3-c]pyridine ring system. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydrothieno[2,3-c]pyridine ring system is a key structural feature. This fused ring system likely contributes significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the tosylacetamido group could potentially undergo nucleophilic substitution reactions, while the carboxamide group might participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the carboxamide could impact the compound’s solubility, while the ring system might influence its stability and reactivity .Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives have been reported to exhibit significant antimicrobial properties . The presence of the thiophene ring in the compound suggests potential use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens.
Anti-inflammatory and Analgesic Effects
Compounds containing thiophene moieties are known to possess anti-inflammatory and analgesic effects . This compound could be explored for its efficacy in reducing inflammation and pain, potentially contributing to new treatments for chronic inflammatory diseases.
Anticancer Research
Thiophene derivatives have shown promise in anticancer research , with several compounds exhibiting the ability to inhibit cancer cell growth . The compound could be investigated for its antitumor properties, possibly leading to the development of novel oncology therapeutics.
Material Science Applications
The structural components of this compound, particularly the thiophene ring, have applications in material science . They are used in the fabrication of light-emitting diodes (LEDs) and as corrosion inhibitors for metals . This suggests potential research applications in developing new materials with enhanced properties.
Antipsychotic and Anti-anxiety Medications
Thiophene derivatives are also found in drugs with antipsychotic and anti-anxiety effects . Research into this compound could contribute to the discovery of new treatments for psychiatric disorders.
Cardiovascular Drug Development
The pyridine component is often seen in cardiovascular drugs. This compound could be studied for its potential use in treating cardiovascular diseases, possibly offering benefits such as anti-arrhythmic or antihypertensive effects .
Neurological Disorders
Given the structural similarity to known anticonvulsants, this compound might be researched for its potential application in treating neurological disorders such as epilepsy .
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine analogues, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
It’s worth noting that similar compounds, like imidazo[1,2-a]pyridine analogues, show in vitro anti-tb activity against replicating and non-replicating tb .
Biochemical Pathways
Compounds with similar structures, such as imidazo[1,2-a]pyridine analogues, have been studied for their effects on various biochemical pathways related to tuberculosis .
Result of Action
Similar compounds, such as imidazo[1,2-a]pyridine analogues, have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Future Directions
properties
IUPAC Name |
6-methyl-2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2.ClH/c1-11-3-5-12(6-4-11)27(24,25)10-15(22)20-18-16(17(19)23)13-7-8-21(2)9-14(13)26-18;/h3-6H,7-10H2,1-2H3,(H2,19,23)(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUNMIKSHBMPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride |
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